molecular formula C16H23NO2 B12448763 3-(butan-2-yloxy)-2-butyl-2,3-dihydro-1H-isoindol-1-one

3-(butan-2-yloxy)-2-butyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12448763
M. Wt: 261.36 g/mol
InChI Key: PMKHBDPQULBXHR-UHFFFAOYSA-N
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Description

2-Butyl-3-(sec-butoxy)-3H-isoindol-1-one is an organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a butyl group and a sec-butoxy group attached to the isoindolinone core, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-3-(sec-butoxy)-3H-isoindol-1-one can be achieved through several synthetic routes. One common method involves the reaction of a substituted phthalic anhydride with a primary amine, followed by cyclization and subsequent alkylation to introduce the butyl and sec-butoxy groups. The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2-butyl-3-(sec-butoxy)-3H-isoindol-1-one may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3-(sec-butoxy)-3H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the butyl or sec-butoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindolinone derivatives with ketone or carboxylic acid functionalities, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

2-Butyl-3-(sec-butoxy)-3H-isoindol-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of isoindolinone-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-butyl-3-(sec-butoxy)-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-3-methyl-3H-isoindol-1-one
  • 2-Butyl-3-ethoxy-3H-isoindol-1-one
  • 2-Butyl-3-(tert-butoxy)-3H-isoindol-1-one

Uniqueness

2-Butyl-3-(sec-butoxy)-3H-isoindol-1-one is unique due to the presence of both butyl and sec-butoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

3-butan-2-yloxy-2-butyl-3H-isoindol-1-one

InChI

InChI=1S/C16H23NO2/c1-4-6-11-17-15(18)13-9-7-8-10-14(13)16(17)19-12(3)5-2/h7-10,12,16H,4-6,11H2,1-3H3

InChI Key

PMKHBDPQULBXHR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C2=CC=CC=C2C1=O)OC(C)CC

Origin of Product

United States

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